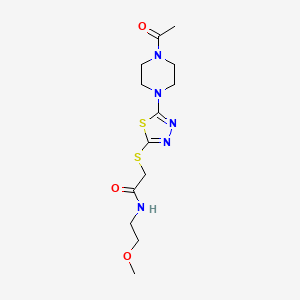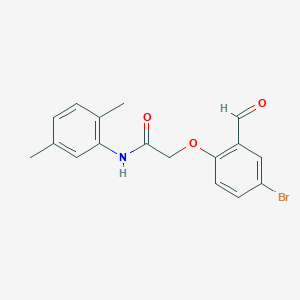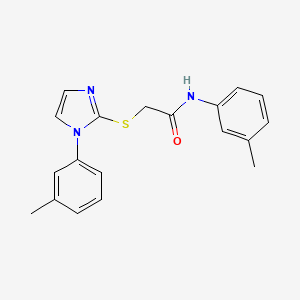
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. CX-4945 has been shown to inhibit CK2 activity and has potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. CK2 is overexpressed in many types of cancer cells and plays a critical role in promoting cell survival and proliferation. By inhibiting CK2 activity, N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide induces apoptosis (programmed cell death) and inhibits cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has been shown to have other biochemical and physiological effects. N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has also been shown to enhance the activity of the immune system by increasing the production of cytokines (proteins that regulate immune responses).
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has also been extensively studied in preclinical and clinical trials, providing a wealth of information on its properties and potential therapeutic applications. However, N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide also has some limitations for use in lab experiments. It has low solubility in water and may require the use of organic solvents for use in cell culture experiments. N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide also has potential off-target effects that may need to be considered in experimental design.
Zukünftige Richtungen
There are several potential future directions for research on N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide. One area of interest is the development of N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide analogs with improved pharmacokinetic properties and specificity for CK2 inhibition. Another area of interest is the investigation of N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, the role of CK2 in other diseases, such as neurodegenerative diseases, may also be an area of future research.
Synthesemethoden
The synthesis of N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-4-chloro-3-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with propargyl bromide to form N-cyclohexyl-4-(prop-2-ynylamino)benzamide. Finally, the propargyl group is converted to a propenoyl group using propargyl bromide and potassium tert-butoxide to yield N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-14-21(17-8-6-5-7-9-17)19(23)15-10-12-16(13-11-15)20-18(22)4-2/h1,4,10-13,17H,2,5-9,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPBFXVAMKGZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N(CC#C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/no-structure.png)
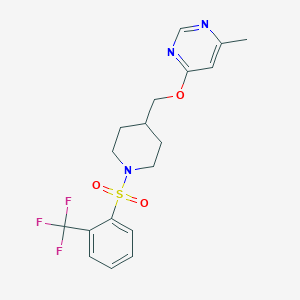
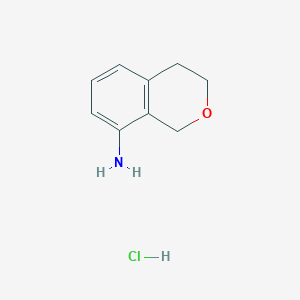
![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2899772.png)
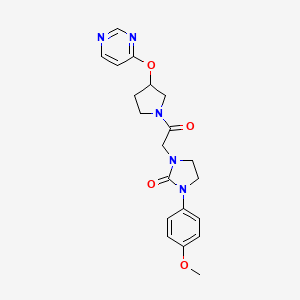
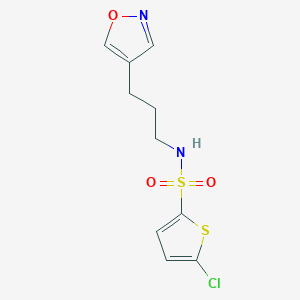
![2-benzylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2899778.png)
![1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2899779.png)
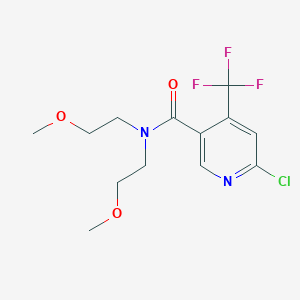
![4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2899783.png)
